Potency Advantage Over Pawhuskin B
In the original isolation study, Pawhuskin A (1) demonstrated the highest opioid receptor affinity among the four compounds tested from Dalea purpurea, with a Ki value of 0.29 ± 0.11 μM [1]. Pawhuskin B (2) showed a Ki of 3.0 ± 1.5 μM, while Pawhuskin C (3) and petalostemumol (4) each showed Ki values of approximately 3.0 μM [1].
| Evidence Dimension | Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.29 ± 0.11 μM |
| Comparator Or Baseline | Pawhuskin B: 3.0 ± 1.5 μM; Pawhuskin C: ~3.0 μM; Petalostemumol: ~3.0 μM |
| Quantified Difference | Approximately 10.4-fold lower Ki (higher affinity) for Pawhuskin A compared to Pawhuskin B |
| Conditions | In vitro opioid receptor assay measuring displacement of [³H]-naloxone in rat striatal tissue preparations |
Why This Matters
This 10-fold potency difference directly impacts the effective concentration required in biological assays, making Pawhuskin A the only viable candidate for studies requiring robust opioid receptor modulation at low micromolar concentrations.
- [1] Belofsky G, French AN, Wallace DR, Dodson SL. New geranyl stilbenes from Dalea purpurea with in vitro opioid receptor affinity. J Nat Prod. 2004 Jan;67(1):26-30. View Source
